molecular formula C6Cl5NO B1357588 2,3,5,6-Tetrachloroisonicotinoyl chloride CAS No. 42935-09-1

2,3,5,6-Tetrachloroisonicotinoyl chloride

Cat. No.: B1357588
CAS No.: 42935-09-1
M. Wt: 279.3 g/mol
InChI Key: YCPPFYPZHCXHDV-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloroisonicotinoyl chloride is a chlorinated derivative of isonicotinic acid. This compound is characterized by the presence of four chlorine atoms attached to the pyridine ring, making it highly reactive. It is primarily used in organic synthesis and serves as an intermediate in the production of various chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrachloroisonicotinoyl chloride typically involves the chlorination of isonicotinic acid or its derivatives. One common method is the reaction of isonicotinic acid with thionyl chloride in the presence of a catalyst, such as aluminum chloride, under reflux conditions. This process results in the substitution of hydrogen atoms with chlorine atoms on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature and pressure to facilitate the chlorination process efficiently.

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrachloroisonicotinoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Due to the presence of electron-withdrawing chlorine atoms, the compound readily undergoes nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

    Reduction: The compound can be reduced to form less chlorinated derivatives or completely dechlorinated products.

    Oxidation: Although less common, oxidation reactions can occur, leading to the formation of more oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and various amines are commonly used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while reduction can produce partially or fully dechlorinated compounds.

Scientific Research Applications

2,3,5,6-Tetrachloroisonicotinoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules for studying their structure and function.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrachloroisonicotinoyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The electron-withdrawing chlorine atoms make the carbonyl carbon highly electrophilic, facilitating the attack by nucleophiles. This property is exploited in various synthetic applications to introduce functional groups into organic molecules.

Comparison with Similar Compounds

    2,3,5,6-Tetrachloropyridine: Similar in structure but lacks the carbonyl chloride group.

    2,3,5,6-Tetrachlorobenzoyl Chloride: Contains a benzene ring instead of a pyridine ring.

    2,3,5,6-Tetrachloronicotinoyl Chloride: Similar structure but with a different position of the carbonyl chloride group.

Uniqueness: 2,3,5,6-Tetrachloroisonicotinoyl chloride is unique due to the presence of both the pyridine ring and the carbonyl chloride group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2,3,5,6-tetrachloropyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl5NO/c7-2-1(6(11)13)3(8)5(10)12-4(2)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPPFYPZHCXHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600192
Record name 2,3,5,6-Tetrachloropyridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42935-09-1
Record name 2,3,5,6-Tetrachloro-4-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42935-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetrachloropyridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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